molecular formula C13H9NO B1594050 4-Amino-9-fluorenone CAS No. 4269-15-2

4-Amino-9-fluorenone

Cat. No. B1594050
CAS RN: 4269-15-2
M. Wt: 195.22 g/mol
InChI Key: FFWCEONGEXZNFU-UHFFFAOYSA-N
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Description

4-Amino-9-fluorenone is an organic compound with the empirical formula C13H9NO . It has a molecular weight of 195.22 . It is used in various applications, including as a starting reagent for the synthesis of 4-methoxy-9-fluorenone .


Synthesis Analysis

4-Amino-9-fluorenone has been used in a study on the determination of major contaminants in water samples from a gas plant . It was used as a starting reagent for the synthesis of 4-methoxy-9-fluorenone . In another study, it was found that bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) were synthesized and characterized by NMR and MS .


Molecular Structure Analysis

The molecular structure of 4-Amino-9-fluorenone can be represented by the InChI string: InChI=1S/C13H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H,14H2 . The 3D structure of the molecule can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

4-Amino-9-fluorenone has a melting point range of 138-140 °C . The compound is solid at room temperature .

Scientific Research Applications

Determination of Major Contaminants in Water Samples

  • Summary of Application : 4-Amino-9-fluorenone has been used in a study to determine major contaminants in water samples from a gas plant .
  • Methods of Application : The study used a particle beam interface liquid chromatography (LC) coupled to a single quadrupole mass spectrometer . Unfortunately, the specific technical details or parameters of this procedure are not provided in the available information.

Synthesis of 4-Methoxy-9-fluorenone

  • Summary of Application : 4-Amino-9-fluorenone has been used as a starting reagent for the synthesis of 4-methoxy-9-fluorenone .

Fluorescent and Colorimetric Sensors for Selective Detection of Iodide Ions

  • Summary of Application : 4-Amino-9-fluorenone has been used in the development of fluorescent and colorimetric sensors for the selective detection of iodide ions . These sensors have been applied in various areas such as HeLa cell imaging and logic gate design .
  • Methods of Application : The sensors displayed a fluorescence emission enhancement response toward iodide ions with detection limits of 8.0 and 11.0 nM, respectively . This is accomplished through the inhibition of intramolecular charge transfer and C-N isomerization . The sensing potential of the sensors was investigated through 1H NMR titration, dynamic light scattering, Job’s plots, and density functional theory analysis .
  • Results or Outcomes : The sensors displayed reversible behavior by the alternate addition of iodide and copper ions, substantiating their role as recyclable sensors for the on-site detection of iodide ions . The fluorescence enhancement response of the sensors was used for fluorescence imaging of iodide in live HeLa cells and the design of the logic gate . These sensors were successfully applied in diversified applications such as the preparation of sensors’ coated paper strips and the determination of iodide ions in blood serum, food, and real water samples .

Nonlinear Optical Properties and Applications of Fluorenone Molecular Materials

  • Summary of Application : 4-Amino-9-fluorenone has been used in the development of fluorenone molecular materials, which provide an excellent platform to engineer new materials that are very promising for photonic and optoelectronic applications .
  • Results or Outcomes : These materials have been used for very efficient optical second harmonic (SHG) and terahertz (THz) generation, light emitting diodes, biomarkers, solar cells, and sensors .

Safety And Hazards

4-Amino-9-fluorenone is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and contact with skin and eyes .

Relevant Papers The relevant papers retrieved discuss the use of 4-Amino-9-fluorenone in various studies, including its use in the determination of major contaminants in water samples , and its role as a starting reagent for the synthesis of 4-methoxy-9-fluorenone . Another study discussed the synthesis of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH), characterized by NMR and MS .

properties

IUPAC Name

4-aminofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWCEONGEXZNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195387
Record name Fluoren-9-one, 4-amino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-9-fluorenone

CAS RN

4269-15-2
Record name 4-Amino-9H-fluoren-9-one
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Record name 4-Aminofluorenone
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Record name 4269-15-2
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Record name Fluoren-9-one, 4-amino-
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Record name 4-amino-9H-fluoren-9-one
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Record name 4-AMINOFLUORENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
S Dei, E Teodori, A Garnier-Suillerot, F Gualtieri… - Bioorganic & medicinal …, 2001 - Elsevier
… - and 4-methoxy-9-fluorenones 24 and 25, that had previously been synthesized by more complicated routes.18, 19 Thus, starting from the commercially available 4-amino-9-fluorenone…
Number of citations: 19 www.sciencedirect.com
RS Meerakrishna, S Periyaraja… - European Journal of …, 2016 - Wiley Online Library
Copper‐catalyzed multicomponent coupling reactions between ketones, alkynes, and amines (KA 2 coupling) by using 9‐fluorenones 1a–1e, aryl alkynes 2a–2g, and amino …
T Yatsuhashi, Y Nakajima, T Shimada… - The Journal of Physical …, 1998 - ACS Publications
… 9-Fluorenone and aminofluorenone derivatives, 1-amino- (1AF), 2-amino- (2AF), 3-amino- (3AF), and 4-amino-9-fluorenone (4AF) were purchased from Aldrich or Nacarai (2AF) and …
Number of citations: 71 pubs.acs.org
MK Nayak, SK Dogra - Journal of Photochemistry and Photobiology A …, 2005 - Elsevier
… have established that: (i) internal conversion is the main path of deactivation between the excited singlet (S 1 ) state and the ground-state (S 0 ) for 2-, 3- and 4-amino-9-fluorenone (2-…
Number of citations: 15 www.sciencedirect.com
B Edler, C Zwiener, FH Frimmel - Fresenius' journal of analytical chemistry, 1997 - Springer
… (D1); 2-amino-9-fluorenone (D2); 4-amino-9-fluorenone (D3), and 9(10H)-acridinone (D4). … (D1); 2-amino-9-fluorenone (D2); 4-amino-9-fluorenone (D3), and 9(10H)-acridinone (D4)) …
Number of citations: 20 link.springer.com
D Hadjipavlou-Litina, GE Magoulas, M Krokidis… - European journal of …, 2010 - Elsevier
… acid, followed by deprotection and coupling with O-monoprotected dicarboxylic acids or Wittig reaction of indole-3-carboxaldehyde, 3-acetyl-1-tosylpyrrole and 4-amino-9-fluorenone …
Number of citations: 36 www.sciencedirect.com
FK Chow, E Grushka - Analytical Chemistry, 1978 - ACS Publications
… after 2-amino-9-fluorenonone and 4-amino-9-fluorenone, and as mentioned before, the … , 2-amino9-fluorenone, 4-amino-9-fluorenone, and a fluorenone with mobile phase A. Curves B, …
Number of citations: 55 pubs.acs.org
DW Boykin, B Nowak‐Wydra - Magnetic resonance in chemistry, 1991 - Wiley Online Library
The'" 0 NMR chemical shift data for 23 9-fluorenones in acetonitrile at 75OC are reported.'" 0 NMR data for the kubstituted 9-fluorenones are correlated with'" 0 NMR data for 4-…
T Yatsuhashi, Y Nakajima, T Shimada… - The Journal of …, 1998 - ACS Publications
The fluorescence quenchings of 12 aminofluorenone (AF) derivatives by ethanol were examined, and the quenching dynamics of the intramolecular charge-transfer excited singlet state …
Number of citations: 69 pubs.acs.org
LB Sun, XY Wei, XQ Liu, ZM Zong, W Li - Energy & fuels, 2009 - ACS Publications
… Taking 4-amino-9-fluorenone (compound 12) as an example, fluoren-9-one-4-amino group could be connected to an anthracene ring (Scheme 1). The AC is efficient for the …
Number of citations: 22 pubs.acs.org

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